1-(Hexyloxy)-3-isocyanatobenzene
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Overview
Description
1-(Hexyloxy)-3-isocyanatobenzene is an organic compound characterized by a benzene ring substituted with a hexyloxy group at the first position and an isocyanate group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hexyloxy)-3-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of the hexyloxy group and the isocyanate group onto the benzene ring. One common method involves the alkylation of phenol with hexyl bromide to form 1-hexyloxybenzene, followed by the nitration of the benzene ring to introduce a nitro group at the meta position. The nitro group is then reduced to an amine, which is subsequently converted to the isocyanate group using phosgene or a similar reagent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Hexyloxy)-3-isocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products:
- Oxidation of the hexyloxy group yields hexanoic acid or hexanal.
- Reduction of the isocyanate group yields 1-(Hexyloxy)-3-aminobenzene.
- Substitution reactions yield various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-(Hexyloxy)-3-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-(Hexyloxy)-3-isocyanatobenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in cross-linking reactions and the formation of urethane and urea linkages. The hexyloxy group provides hydrophobic properties, influencing the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
1-(Hexyloxy)-3-isocyanatobenzene can be compared with other similar compounds, such as:
1-(Hexyloxy)-4-isocyanatobenzene: Similar structure but with the isocyanate group at the para position, affecting its reactivity and applications.
1-(Butyloxy)-3-isocyanatobenzene: Shorter alkyl chain, resulting in different physical properties and solubility.
1-(Hexyloxy)-3-aminobenzene: The amine group provides different reactivity compared to the isocyanate group.
Properties
CAS No. |
32223-69-1 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-hexoxy-3-isocyanatobenzene |
InChI |
InChI=1S/C13H17NO2/c1-2-3-4-5-9-16-13-8-6-7-12(10-13)14-11-15/h6-8,10H,2-5,9H2,1H3 |
InChI Key |
FGLXWWUSHVHBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)N=C=O |
Origin of Product |
United States |
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